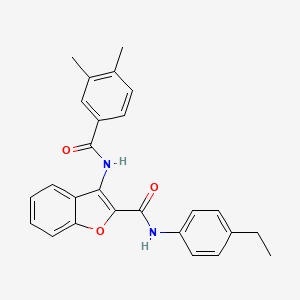

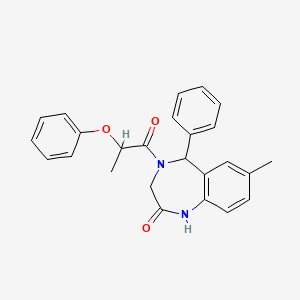

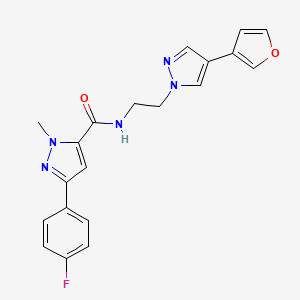

2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar benzamide derivatives. For instance, the synthesis of benzamides using a new condensing agent is described, which could potentially be applied to the synthesis of the compound .

Synthesis Analysis

The synthesis of related benzamide compounds involves several steps, starting from basic aromatic acids or their derivatives. For example, the synthesis of a complex benzamide tracer for PET imaging was achieved from 2,6-difluorobenzoic acid, which shares the difluoro-benzamide core with our compound of interest . The process involved multiple steps and achieved a low overall yield, indicating the potential complexity of synthesizing such compounds. The use of condensing agents, as mentioned in one of the papers, could be a key step in the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which may be substituted with various groups such as fluorine atoms or isoxazole rings. The presence of fluorine atoms, as in the case of the compounds studied, can significantly affect the electronic properties of the molecule due to the high electronegativity of fluorine .

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including those that lead to the formation of heterocyclic compounds. The papers describe reactions involving enamides and ynamides, which are precursors in heterocyclic synthesis . Although the specific reactions of this compound are not detailed, the literature suggests that such compounds could participate in nucleophilic substitution reactions or be used to synthesize more complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine atoms can increase the compound's lipophilicity and potentially affect its boiling point, melting point, and solubility . The electronic effects of the substituents can also impact the compound's reactivity and stability. However, specific data on the physical and chemical properties of this compound are not provided in the papers.

Scientific Research Applications

Short C–H⋯F Interactions in Difluorobenzamides

Research on N-(difluorophenyl)benzamides, including those similar to 2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide, has shown significant interest in understanding the role of fluorine in molecular aggregation. Studies like those by Mocilac et al. (2016) demonstrate the influence of fluorine substitution patterns on molecular aggregation, indicating the potential for these compounds in designing materials with specific interaction patterns and properties (Mocilac, Osman, & Gallagher, 2016).

Synthesis and Radiolabeling for Imaging Applications

Wang et al. (2013) synthesized a derivative of 2,6-difluorobenzamide for potential PET imaging applications, highlighting the relevance of such compounds in the development of new diagnostic agents. This work underscores the utility of difluorobenzamides in synthesizing radiolabeled compounds for imaging specific cancer targets (Wang, Gao, Miller, & Zheng, 2013).

Organogelation Properties

Research by Loiseau et al. (2002) on fluorinated bis-benzamides, which are structurally related to the compound of interest, explored their use as organogelators. The study found that these compounds can gelate organic solvents at low concentrations, suggesting potential applications in material science for creating stable gels with specific properties (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).

Catalytic Alkenylation

A study by Cui et al. (2023) on the catalytic alkenylation of benzamides with difluorohomoallylic silyl ethers, including compounds similar to this compound, showcases the potential for synthesizing elaborate difluorinated compounds. This research highlights the versatility of such compounds in chemical synthesis, particularly in the pharmaceutical and agrochemical industries (Cui, Qu, Yi, Sun, Hu, Guo, Jin, Chen, Wong, & Wu, 2023).

Fluorinated Polyamides

Ge et al. (2004) synthesized fluorinated aromatic polyamides derived from monomers similar to this compound. This research demonstrates the influence of fluorinated groups on the solubility, thermal stability, and electrical properties of polymers, suggesting applications in the development of advanced materials with desirable properties (Ge, Yang, Tao, Liu, & Fan, 2004).

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is the protein FtsZ . FtsZ is an essential protein for bacterial cell division and viability . It is highly conserved and ubiquitous across most bacterial groups .

Mode of Action

2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide inhibits the polymerization of FtsZ in a concentration-dependent manner . During bacterial binary division, FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .

Biochemical Pathways

The inhibition of FtsZ polymerization by 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide affects the bacterial cell division process . This leads to changes in the morphology of bacteria such as E. coli and K. pneumoniae, consistent with inhibition of cell division .

Pharmacokinetics

It is noted that these classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria , which could potentially affect their bioavailability.

Result of Action

The result of the action of 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is the inhibition of bacterial cell division . This is evidenced by the induced changes in the morphology of E. coli and K. pneumoniae .

Action Environment

The action of 2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can be influenced by environmental factors. For instance, the presence of efflux pumps in Gram-negative bacteria can affect the efficacy of the compound .

properties

IUPAC Name |

2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O2/c14-10-4-1-5-11(15)12(10)13(18)16-6-2-3-9-7-17-19-8-9/h1,4-5,7-8H,2-3,6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNFOIPYQJRWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCCC2=CON=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)

![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)